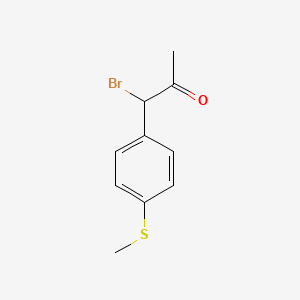
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS It is a brominated ketone with a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: 1-(4-(methylthio)phenyl)propan-2-ol.
Oxidation: 1-Bromo-1-(4-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-1-(4-(methylsulfonyl)phenyl)propan-2-one.
Scientific Research Applications
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(methylthio)phenyl)propan-2-one depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the enzyme. The bromine atom can form a covalent bond with nucleophilic residues in the enzyme, leading to inhibition of its activity. The methylthio group can also interact with hydrophobic pockets in the enzyme, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-(methylthio)phenyl)ethanone: Similar structure but with a different carbon chain length.
2-Bromo-2-methyl-1-(4-(methylthio)phenyl)propan-1-one: Similar structure with an additional methyl group on the carbon chain.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a methylthio group.
Uniqueness
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-1-(4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
LIISAZPYZCDTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




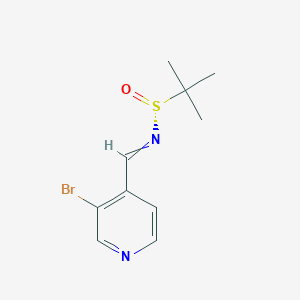
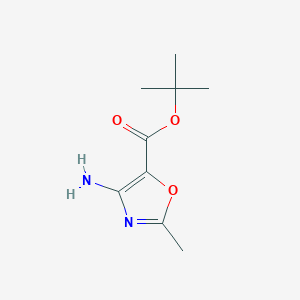
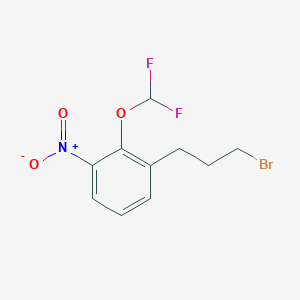

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)

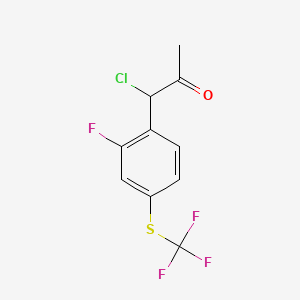
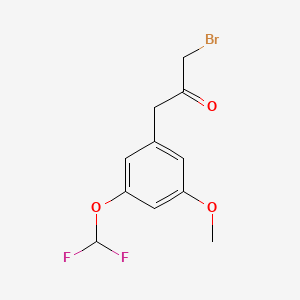

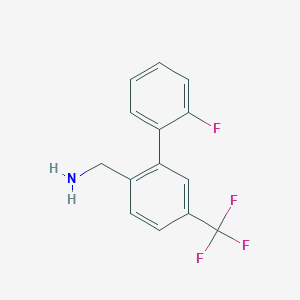
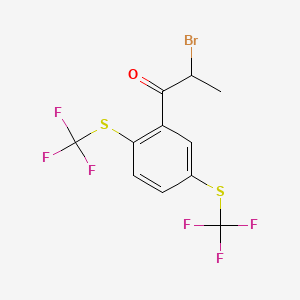
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
